molecular formula C10H16O2 B1264639 Hydroxy-beta-cyclocitral

Hydroxy-beta-cyclocitral

Cat. No. B1264639
M. Wt: 168.23 g/mol
InChI Key: SWPMTVXRLXPNDP-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hydroxy-beta-cyclocitral is a monoterpenoid formally derived from beta-cyclocitral by hydroxylation. It derives from a beta-cyclocitral.

Scientific Research Applications

Synthesis and Intermediate Use

Hydroxy-beta-cyclocitral has been synthesized for various purposes. A significant application is in the synthesis of 2-Hydroxy-2,6,6-trimethylcyclohexanone, which serves as a versatile intermediate in organic chemistry. This compound is obtained by oxidizing β-cyclocitral using specific reagents (Subbaraju, Manhas, & Bose, 1992). Another synthesis of 3-hydroxycyclocitral, a critical intermediate for strigol synthesis, is noted for its role in seed germination stimulation (He & Wu, 1985).

Plant Tolerance and Growth

This compound derivatives, such as β-cyclocitric acid, have been shown to enhance plant tolerance to drought through mechanisms distinct from known responses like stomatal closure or osmotic potential adjustment. This indicates its potential use in crop protection against drought (d’Alessandro et al., 2019). Additionally, β-cyclocitral is identified as a root growth regulator in various plants, enhancing root and shoot growth, especially under stress conditions like salinity, which is valuable for agriculture (Dickinson et al., 2019).

Bioactive Compound in Diverse Organisms

β-cyclocitral, as an apocarotenoid, is emerging as a bioactive compound in various organisms. In vascular plants and cyanobacteria, it functions as a stress signal, influencing nuclear gene expression and leading to stress acclimation. Its roles extend to functioning as a repellent and intra-species communication signal (Havaux, 2020).

Environmental Interactions and Removal

β-cyclocitral is also noted in environmental contexts, such as its presence in eutrophic waters causing malodors. Studies have focused on its degradation kinetics and the formation of disinfection by-products during treatment processes like UV/persulfate and UV/chlorine, which are crucial for maintaining water quality (Xiang et al., 2020).

properties

Molecular Formula

C10H16O2

Molecular Weight

168.23 g/mol

IUPAC Name

(4R)-4-hydroxy-2,6,6-trimethylcyclohexene-1-carbaldehyde

InChI

InChI=1S/C10H16O2/c1-7-4-8(12)5-10(2,3)9(7)6-11/h6,8,12H,4-5H2,1-3H3/t8-/m1/s1

InChI Key

SWPMTVXRLXPNDP-MRVPVSSYSA-N

Isomeric SMILES

CC1=C(C(C[C@@H](C1)O)(C)C)C=O

Canonical SMILES

CC1=C(C(CC(C1)O)(C)C)C=O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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